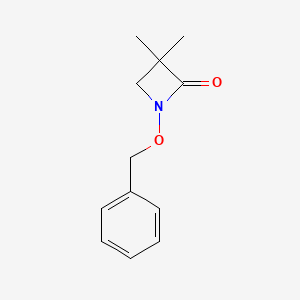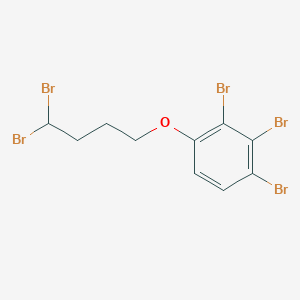
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is a brominated organic compound characterized by the presence of multiple bromine atoms attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 1,2,3-tribromobenzene with 4,4-dibromobutanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the bromination process. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like dichloromethane to ensure the reaction proceeds smoothly .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and better control over reaction conditions. The use of automated systems and advanced monitoring techniques helps in optimizing the production process and ensuring the purity of the final product .
化学反応の分析
Types of Reactions
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution at elevated temperatures (above 100°C).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Phenolic compounds.
Oxidation: Carboxylic acids.
Reduction: Less brominated derivatives.
科学的研究の応用
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene has several applications in scientific research:
作用機序
The mechanism of action of 1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with electron-rich sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and designing inhibitors .
類似化合物との比較
Similar Compounds
1,2,3-Tribromobenzene: A simpler brominated benzene derivative with three bromine atoms.
1,2,4-Tribromobenzene: Another isomer of tribromobenzene with different bromine atom positions.
1,3,5-Tribromobenzene: An isomer with a symmetrical arrangement of bromine atoms.
Uniqueness
1,2,3-Tribromo-4-(4,4-dibromobutoxy)benzene is unique due to the presence of an additional butoxy group with bromine atoms, which imparts distinct chemical properties and reactivity compared to simpler tribromobenzene derivatives. This structural complexity allows for a wider range of applications and interactions in various chemical and biological systems .
特性
CAS番号 |
66500-91-2 |
|---|---|
分子式 |
C10H9Br5O |
分子量 |
544.7 g/mol |
IUPAC名 |
1,2,3-tribromo-4-(4,4-dibromobutoxy)benzene |
InChI |
InChI=1S/C10H9Br5O/c11-6-3-4-7(10(15)9(6)14)16-5-1-2-8(12)13/h3-4,8H,1-2,5H2 |
InChIキー |
POKFMCNMGXNOEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1OCCCC(Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
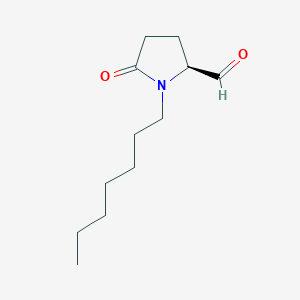

selanium bromide](/img/structure/B14467233.png)

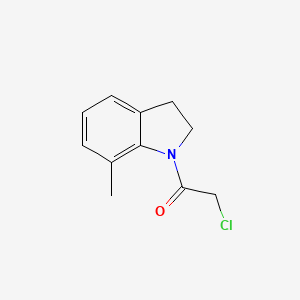
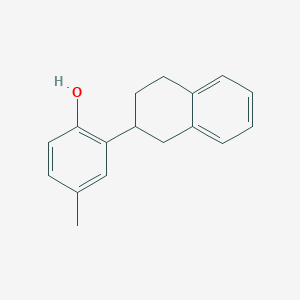
![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
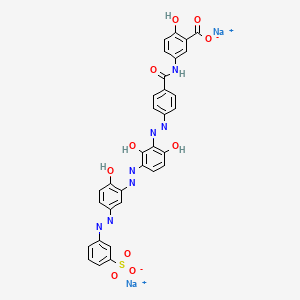
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)


